Acetoacetic acid, 3-(thiosemicarbazone)
Description
Structure
3D Structure
Properties
CAS No. |
18465-43-5 |
|---|---|
Molecular Formula |
C5H9N3O2S |
Molecular Weight |
175.21 g/mol |
IUPAC Name |
(3E)-3-(carbamothioylhydrazinylidene)butanoic acid |
InChI |
InChI=1S/C5H9N3O2S/c1-3(2-4(9)10)7-8-5(6)11/h2H2,1H3,(H,9,10)(H3,6,8,11)/b7-3+ |
InChI Key |
OHJLLZVFYGLVJE-XVNBXDOJSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)N)/CC(=O)O |
Canonical SMILES |
CC(=NNC(=S)N)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Acetoacetic Acid, 3 Thiosemicarbazone
Conventional Synthetic Routes to Acetoacetic Acid, 3-(thiosemicarbazone)
Traditional synthesis of thiosemicarbazones relies on the direct condensation of a carbonyl-containing compound with thiosemicarbazide (B42300). researchgate.net This approach remains a fundamental and widely practiced method for generating the thiosemicarbazone scaffold.
The primary conventional route to Acetoacetic acid, 3-(thiosemicarbazone) involves the condensation reaction between an acetoacetic acid derivative, such as ethyl acetoacetate, and thiosemicarbazide. researchgate.net In this reaction, the nucleophilic amino group of thiosemicarbazide attacks the electrophilic keto-carbon of the acetoacetic derivative, leading to the formation of a C=N double bond characteristic of the thiosemicarbazone structure. nih.gov The reaction is typically catalyzed by an acid. nih.gov
The general reaction can be represented as: CH₃C(O)CH₂COOH + H₂NNHCSNH₂ → CH₃C(=NNHCSNH₂)CH₂COOH + H₂O
This method is a versatile foundation for synthesizing a wide array of thiosemicarbazone compounds by varying the starting ketone or aldehyde. chemrj.org
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often adjusted include the choice of solvent, catalyst, temperature, and reaction duration. Ethanol (B145695) is a commonly used solvent, often in the presence of a catalytic amount of acid, such as glacial acetic acid, to facilitate the dehydration step. nih.govchemmethod.com The reaction mixture is typically heated under reflux for several hours to ensure completion. chemrj.orgchemmethod.com For instance, one common procedure involves refluxing the reactants in ethanol with a few drops of glacial acetic acid for 5 hours. chemmethod.com Another approach uses an aqueous solution containing 10% glacial acetic acid. researchgate.net Yields for analogous syntheses, such as that of acetylacetone (B45752) thiosemicarbazone, have been reported to be as high as 90% after recrystallization from ethanol. semanticscholar.org
| Reactant | Catalyst | Solvent | Reaction Time | Reference |
|---|---|---|---|---|
| Aromatic Aldehyde | Glacial Acetic Acid | Ethanol | 5 hours (reflux) | chemmethod.com |
| Hydroxylated Acetophenone (B1666503) | Glacial Acetic Acid | 10% Aqueous Acetic Acid | Not specified | researchgate.net |
| Ester Linkage Aldehyde | Glacial Acetic Acid | 1-Butanol | 2-3 hours (reflux) | nih.gov |
| Substituted Aldehyde/Ketone | Glacial Acetic Acid | Ethanol | 8-10 hours (reflux) | chemrj.org |
| Substituted Acetophenone | p-Toluenesulfonic acid | Not specified | Not specified | nih.gov |
Advanced Synthetic Approaches
To overcome the limitations of conventional heating, such as long reaction times and potential for side-product formation, advanced synthetic techniques utilizing microwave and ultrasonic irradiation have been developed. These methods offer significant advantages in terms of efficiency and sustainability.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov For the synthesis of thiosemicarbazones, microwave irradiation dramatically reduces reaction times from several hours to mere minutes. chemrj.orgnih.gov The procedure typically involves mixing the carbonyl compound and thiosemicarbazide in a solvent like ethanol with a catalytic amount of acid and irradiating the mixture in a microwave oven. nih.govacs.org In some cases, the reaction can even be performed under solvent-free conditions, further enhancing its environmental friendliness. nih.gov The significant rate enhancement is attributed to the efficient and rapid heating of the polar reagents and solvent by the microwave energy. nih.gov
| Method | Solvent | Reaction Time | Power/Temp | Reference |
|---|---|---|---|---|
| Conventional Reflux | Ethanol | 480 minutes | ~78°C | nih.gov |
| Microwave Irradiation | Ethanol | 20-40 minutes | 100 W | nih.gov |
| Microwave Irradiation | Solvent-Free | 3 minutes | Not specified | nih.gov |
| Microwave Irradiation | Ethanol | 2-5 minutes | 200 W | chemrj.org |
| Microwave Irradiation | Ethanol | 10-20 minutes | 90°C | acs.orgsemanticscholar.org |
Ultrasound irradiation is another advanced technique that enhances reaction rates through the phenomenon of acoustic cavitation. The formation, growth, and implosive collapse of bubbles in the reaction liquid generate localized high-pressure and high-temperature spots, which accelerate the chemical transformation. nih.govresearchgate.net The synthesis of thiosemicarbazone derivatives has been efficiently achieved using this method. nih.govacs.org This approach is noted for being convenient and can be suitable for reactions on a larger scale, limited only by the size of the ultrasonic equipment. researchgate.net
Strategies for Functionalization and Derivatization
The molecular structure of Acetoacetic acid, 3-(thiosemicarbazone) offers multiple sites for functionalization, allowing for the synthesis of a diverse range of derivatives. The modular nature of thiosemicarbazone synthesis itself provides a primary route for derivatization by starting with functionalized amines to create substituted thiosemicarbazides. mdpi.comnih.gov
Key derivatization strategies include:
Cyclization Reactions: The thiosemicarbazone backbone is a versatile precursor for synthesizing various heterocyclic compounds. For example, reaction with monochloroacetic acid in the presence of sodium acetate (B1210297) can lead to the formation of 2-(substituted-benzylidene hydrazono)-1,3-thiazolidine-4-one derivatives. chemmethod.com Similarly, cyclocondensation with α-bromoketones can yield 4-substituted thiazole (B1198619) derivatives. researchgate.net
N4-Position Functionalization: A powerful strategy involves a multi-step synthesis starting with a bifunctional primary amine. mdpi.com The amine can be converted to an isothiocyanate using reagents like thiophosgene (B130339) or carbon disulfide, followed by reaction with hydrazine (B178648) to yield a substituted thiosemicarbazide. mdpi.com This functionalized thiosemicarbazide can then be condensed with the acetoacetic derivative. This approach has been used to introduce a wide variety of functionalities, including amino acids, phosphonates, and glucose moieties. nih.gov
Thione-Thiol Tautomerism: The thiosemicarbazone moiety can exist in equilibrium between a thione (C=S) and a thiol (C-SH) form. scirp.org While the thione form is generally more stable, the thiol tautomer can be trapped through reactions like S-alkylation (e.g., methylation), providing evidence for its existence and offering another route for derivatization. scirp.org
Chemical Modification at Thiosemicarbazone Moiety
The thiosemicarbazone moiety of Acetoacetic acid, 3-(thiosemicarbazone) is a versatile platform for chemical modification, offering several sites for reaction to generate novel derivatives. Key modifications often target the sulfur atom, the hydrazine nitrogen atoms, or the entire thiosemicarbazone backbone through cyclization reactions.
One common modification is the heterocyclization of the thiosemicarbazone. For instance, reaction with acetic anhydride (B1165640) can lead to the formation of 1,3,4-thiadiazole (B1197879) derivatives. science.gov This process involves the intramolecular cyclization of the thiosemicarbazone, transforming the linear chain into a five-membered heterocyclic ring, which can significantly alter the compound's biological and physicochemical properties.
Another avenue for modification involves reactions at the terminal N4-nitrogen of the thiosemicarbazide portion. This position is nucleophilic and can be substituted with a wide range of functional groups. The modular synthesis of thiosemicarbazones often starts with a substituted thiosemicarbazide, which is then condensed with a ketone or aldehyde. mdpi.comnih.govresearchgate.net This allows for the introduction of various substituents at the N4-position before the final thiosemicarbazone is formed. mdpi.comnih.gov Modification at this site is a key strategy for creating derivatives with altered activities or for preparing the molecule for conjugation. mdpi.comnih.gov
Furthermore, the sulfur atom of the thiocarbonyl group (C=S) can participate in reactions. While it is relatively stable, it can be involved in coordination with metal ions or undergo alkylation under specific conditions. The tautomerism between the thioketo form and the thioenol form is crucial, as the thioenol tautomer provides a reactive thiol group. scirp.org This thiol tautomer is often the species that reacts during methylation or complexation with metals. scirp.orgsemanticscholar.org
Introduction of Diverse Substituents for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For Acetoacetic acid, 3-(thiosemicarbazone) and related thiosemicarbazones, SAR studies typically involve introducing a variety of substituents onto different parts of the molecule and assessing the impact on their biological efficacy.
Modifications are commonly made on the aromatic ring of precursor molecules like acetophenone before the condensation reaction to form the thiosemicarbazone. mdpi.com These substitutions can systematically alter electronic properties (electron-donating or electron-withdrawing groups), steric bulk, and lipophilicity of the final compound. For example, a series of p-substituted acetophenone thiosemicarbazones were synthesized with substituents including hydrogen, fluorine, chlorine, methyl, and nitro groups to evaluate their capacity to induce cell death. science.gov Another study on monosubstituted acetophenone thiosemicarbazones explored the effects of methoxy, amino, hydroxyl, and nitro groups on tyrosinase inhibition. mdpi.com
The position of the substituent on an aromatic ring (ortho, meta, or para) also plays a critical role, as it can influence the molecule's conformation and its ability to interact with biological targets. mdpi.com It was observed in one study that para-substituted acetophenone thiosemicarbazones acted as competitive inhibitors, while meta- and ortho-substituted variants showed a mixed type of inhibition. mdpi.com These studies help to build a comprehensive understanding of the pharmacophore, indicating which structural features are essential for activity. researchgate.netnih.gov
Below is a data table summarizing findings from various SAR studies on related thiosemicarbazone derivatives.
| Parent Moiety | Substituent | Position | Observed Effect/Activity Studied | Reference |
|---|---|---|---|---|
| Acetophenone | -F, -Cl, -CH3, -NO2 | para | Induction of cell death in K562 cells | science.gov |
| Acetophenone | -OCH3, -NH2, -OH, -NO2 | ortho, meta, para | Inhibition of mushroom tyrosinase | mdpi.com |
| Indole-3-carboxaldehyde | N-benzyl | - | Anticancer activity on MDA-MB-231 cells | researchgate.net |
| Various aldehydes/ketones | -NO2, -OCH3, -CH(CH3)2 | - | Cytotoxicity against PANC-1, HCT 116, MCF-7 cell lines | researchgate.net |
| Hydroxybenzoic acid hydrazides | Various alkyl and aryl groups | N4-terminus | Antibacterial activity against Gram-positive bacteria | nih.gov |
Approaches for Covalent Conjugation
Covalent conjugation is a powerful strategy to attach thiosemicarbazones to other molecules or surfaces, such as nanoparticles (NPs), fluorescent probes, or biomolecules, to create multifunctional systems. mdpi.comnih.govbohrium.com The modular nature of thiosemicarbazone synthesis is highly advantageous for this purpose, allowing for the incorporation of functional groups specifically designed for subsequent conjugation reactions. mdpi.comnih.gov
A primary approach involves synthesizing a thiosemicarbazide precursor that already contains a desired functional group at the N4-position. mdpi.comnih.gov This functionalized thiosemicarbazide is then condensed with the ketone moiety of acetoacetic acid. The synthesis often starts from bifunctional primary amines, which are converted to thiosemicarbazides. mdpi.comnih.gov Any reactive functional groups on the starting amine that are not intended to participate in the thiosemicarbazide formation must be protected and are deprotected after the final condensation step. mdpi.comnih.gov
A variety of terminal functional groups can be introduced for covalent conjugation, including:
Groups for NP anchoring: Phosphonic acids (R-P(O)(OH)₂), o-hydroquinones, and thiols (SH) can be introduced to serve as anchor groups for direct binding to metal oxide nanoparticles like TiO₂. nih.govbohrium.com
Groups for bioconjugation: Carboxylic acids (-COOH), primary amines (-NH₂), and alcohols (-OH) are commonly installed. These groups allow for standard coupling chemistries, such as the formation of stable amide or ester bonds. mdpi.comnih.gov For example, Boc-protected amino acids can be incorporated to produce conjugates ready for peptide coupling. nih.gov
Groups for click chemistry: Azide (-N₃) or terminal alkyne (-C≡CH) functionalities can be introduced. nih.govbohrium.com These groups enable highly efficient and specific copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, a popular method for "clicking" molecules together under mild conditions. nih.gov
The synthesis of these functionalized thiosemicarbazones provides a toolkit of derivatives that can be covalently linked to a wide array of substrates, opening pathways for applications in targeted drug delivery, medical imaging, and materials science. semanticscholar.org
Coordination Chemistry and Metal Complexation of Acetoacetic Acid, 3 Thiosemicarbazone
Ligand Design Principles and Chelation Capabilities
The design of Acetoacetic acid, 3-(thiosemicarbazone) as a ligand is predicated on the presence of multiple donor atoms (nitrogen, sulfur, and oxygen) that can engage in chelation with metal ions. The arrangement of these donor atoms allows for the formation of stable five- or six-membered chelate rings, a key principle in the design of effective chelating agents. mdpi.com
Acetoacetic acid, 3-(thiosemicarbazone) typically acts as a bidentate ligand, coordinating to metal ions through the sulfur atom of the thiocarbonyl group and the nitrogen atom of the azomethine group. nih.gov This (N,S) coordination is a common feature among thiosemicarbazone complexes and results in the formation of a stable five-membered chelate ring. mdpi.comias.ac.in The presence of the acetoacetic acid moiety, however, introduces the potential for higher denticity. The carboxyl group and the keto group offer additional coordination sites, allowing the ligand to act as a tridentate or even a tetradentate chelating agent under appropriate conditions. For instance, the carboxylate oxygen can coordinate to the metal center, leading to a more complex coordination sphere.
Thiosemicarbazones can also act as bridging ligands, leading to the formation of dinuclear or polynuclear complexes. mdpi.com In such arrangements, the sulfur atom often acts as the bridging atom, connecting two or more metal centers.
Thiosemicarbazones, including Acetoacetic acid, 3-(thiosemicarbazone), can exist in tautomeric forms: the thione form and the thiol form. mdpi.com In the solid state, the thione form is generally more stable. ias.ac.in However, in solution and during complexation, the ligand can tautomerize to the thiol form. ias.ac.inscirp.org
The coordination behavior of the ligand is significantly influenced by its tautomeric state. When coordinating in its thione form, the ligand is neutral. Upon deprotonation of the hydrazinic N-H proton, the ligand coordinates as a monoanionic species, often leading to more stable complexes. mdpi.com The thiol tautomer can also be deprotonated to form a thiolate, which is a soft donor and readily coordinates to metal ions. The specific tautomeric form involved in coordination can depend on factors such as the pH of the reaction medium, the nature of the metal ion, and the solvent used. scirp.org
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes of Acetoacetic acid, 3-(thiosemicarbazone) can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, often with gentle heating. jocpr.comorientjchem.org The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including elemental analysis, infrared (IR) spectroscopy, electronic spectroscopy, and magnetic susceptibility measurements.
Mononuclear Complexes with Transition Metals (e.g., Cu(II), Ni(II), Co(II), Fe(II/III), Zn(II), Pd(II), Pt(IV), Dy(III))
Mononuclear complexes of thiosemicarbazones with various transition metals have been extensively studied. In a typical mononuclear complex of Acetoacetic acid, 3-(thiosemicarbazone), the metal-to-ligand ratio is often 1:1 or 1:2. In 1:2 complexes, two ligand molecules coordinate to a central metal ion, satisfying its coordination number.
Table 1: Representative Mononuclear Complexes of Thiosemicarbazone Derivatives and their Characterization Data
| Complex | Color | Magnetic Moment (μB) | Geometry |
|---|---|---|---|
| [Cu(L)Cl] | Green | 1.75-1.85 | Square planar |
| [Ni(L)2] | Red | Diamagnetic | Square planar |
| [Co(L)2]Cl | Brown | 4.3-5.2 | Octahedral |
| [Fe(L)2]Cl2 | Dark Green | 5.8-6.0 | Octahedral |
Note: 'L' represents a generic thiosemicarbazone ligand. The data presented are typical values observed for similar thiosemicarbazone complexes.
Copper(II) Complexes: Cu(II) complexes with thiosemicarbazones are often four-coordinate with a square planar geometry. nih.gov
Nickel(II) Complexes: Ni(II) can form both square planar and octahedral complexes with thiosemicarbazones, depending on the ligand field strength and the coordination environment. nih.gov
Cobalt(II) Complexes: Co(II) complexes are typically octahedral, exhibiting paramagnetism corresponding to three unpaired electrons. nih.gov
Iron(II/III) Complexes: Iron forms stable complexes in both +2 and +3 oxidation states, which are usually octahedral. nih.gov
Zinc(II) Complexes: As a d10 ion, Zn(II) forms diamagnetic complexes, commonly with a tetrahedral geometry. researchgate.net
Palladium(II) and Platinum(IV) Complexes: These heavier transition metals also form stable complexes with thiosemicarbazones. Pd(II) complexes are typically square planar. asianpubs.org
Dysprosium(III) Complexes: Lanthanide complexes with thiosemicarbazones are less common but are of interest for their potential magnetic and luminescent properties.
Mixed-Ligand and Heteroleptic Complexes
Mixed-ligand complexes, where the metal ion is coordinated to more than one type of ligand, have been synthesized with thiosemicarbazones. nih.govijcrcps.com For Acetoacetic acid, 3-(thiosemicarbazone), mixed-ligand complexes could be formed by introducing other ligands, such as 2,2'-bipyridine (B1663995) or 1,10-phenanthroline, into the coordination sphere. These ancillary ligands can influence the electronic properties and stereochemistry of the resulting complex. The synthesis of such complexes typically involves a one-pot reaction of the metal salt, the thiosemicarbazone, and the ancillary ligand in a specific molar ratio. ijcrcps.com
Dinuclear and Polynuclear Metal Architectures
The ability of the thiosemicarbazone ligand to act as a bridging ligand facilitates the formation of dinuclear and polynuclear complexes. mdpi.comnih.gov The sulfur atom of the thiocarbonyl group is a common bridging atom, leading to the formation of M-S-M linkages. The carboxylate group of the acetoacetic acid moiety could also participate in bridging, further promoting the formation of higher nuclearity structures. The synthesis of these complexes often requires careful control of reaction conditions, such as the metal-to-ligand ratio and the choice of solvent. Spectroscopic and crystallographic studies are essential to elucidate the intricate structures of these polynuclear architectures. nih.gov
Structural Elucidation of Coordination Complexes
The determination of the structure of metal complexes involving acetoacetic acid, 3-(thiosemicarbazone) and related ligands is crucial for understanding their chemical behavior. A combination of advanced analytical techniques is employed for this purpose.
Spectroscopic methods provide valuable insights into the ligand's coordination mode and the geometry of the resulting metal complexes.
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in determining the donor atoms of the ligand that bind to the metal ion. In the IR spectra of thiosemicarbazone complexes, significant shifts in the vibrational frequencies of key functional groups are observed upon coordination. The band corresponding to the azomethine group (ν(C=N)), typically observed around 1608-1627 cm⁻¹, often experiences a shift, indicating the involvement of the azomethine nitrogen in chelation. researchgate.net Similarly, the band associated with the thioketo group (ν(C=S)), found in the 736-864 cm⁻¹ region, also shifts, confirming the coordination of the sulfur atom. researchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) bonds. purkh.com This evidence suggests that thiosemicarbazones like acetoacetic acid, 3-(thiosemicarbazone) typically act as bidentate ligands, coordinating through the sulfur and azomethine nitrogen atoms. researchgate.netnih.gov
Electronic (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide information about their geometry. The spectra of the free ligands typically show absorption bands corresponding to π → π* transitions. researchgate.netekb.eg Upon complexation, these bands may experience a blue shift (a shift to a shorter wavelength), which is attributed to the polarization of the C=N bond following the interaction between the ligand's electrons and the metal ion. researchgate.netsaudijournals.com The presence of d-d transition bands, which are characteristic of transition metal complexes, can help in assigning the geometry of the complex, with specific absorption regions often corresponding to octahedral or tetrahedral arrangements. nih.govbanglajol.info
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to further elucidate the structure of these complexes, particularly for diamagnetic species. In the ¹H NMR spectra of the complexes, the signal for the azomethine proton often shows a downfield shift upon coordination, confirming the involvement of the azomethine nitrogen in bonding. researchgate.net The persistence of the N-H proton signal suggests that the ligand coordinates in its neutral thione form in some cases. nih.gov
Electron Spin Resonance (ESR) Spectroscopy: ESR (or Electron Paramagnetic Resonance, EPR) spectroscopy is a powerful technique for studying paramagnetic metal complexes, such as those of Cu(II). The ESR spectra of Cu(II) complexes of thiosemicarbazones can indicate an axial type symmetry with a d(x²-y²) ground state, which is characteristic of a tetragonal or square-pyramidal geometry. nih.gov The parameters derived from the spectra also provide insights into the nature of the metal-ligand bond, with certain values suggesting a covalent bond character. nih.gov
Table 1: Representative Spectroscopic Data for Thiosemicarbazone Metal Complexes | Technique | Feature | Free Ligand (Typical Range) | Complex (Typical Observation) | Inference | | :--- | :--- | :--- | :--- | :--- | | IR | ν(C=N) | ~1620 cm⁻¹ | Shift to lower or higher frequency | Coordination of azomethine nitrogen researchgate.net | | IR | ν(C=S) | ~780 cm⁻¹ | Shift to lower frequency | Coordination of sulfur atom researchgate.net | | UV-Vis | π → π* | ~304 nm | Blue shift (e.g., to shorter λ) | Metal-ligand interaction at C=N bond researchgate.netsaudijournals.com | | ¹H NMR | Azomethine H | Varies | Downfield shift | Coordination of azomethine nitrogen researchgate.net | | ESR (Cu(II)) | g values | N/A | Anisotropic (e.g., g|| > g⊥) | Distorted geometry (e.g., square-pyramidal) nih.gov |
Depending on the metal ion, the stoichiometry of the reaction, and the presence of other coordinating species, geometries such as distorted octahedral, tetrahedral, and square planar have been observed. nih.govacs.orgrsc.org For instance, Zn(II) complexes have been reported to adopt either distorted octahedral or tetrahedral geometries. acs.org X-ray diffraction studies have confirmed that thiosemicarbazone ligands can coordinate in a monodeprotonated anionic form in a tridentate fashion or as neutral bidentate ligands. researchgate.netrsc.org The analysis of crystal packing can also reveal supramolecular structures formed through hydrogen bonding or other noncovalent interactions. researchgate.net
Table 2: Summary of X-ray Diffraction Findings for Various Thiosemicarbazone Complexes
| Metal Ion | Coordination Geometry | Crystal System | Reference |
|---|---|---|---|
| Fe(III) | Octahedral | Monoclinic / Triclinic | purkh.comisca.me |
| Cu(II) | Monoclinic | Monoclinic | isca.me |
| Zn(II) | Octahedral / Tetrahedral | Triclinic | acs.orgisca.me |
| Rh(III) | Octahedral | Orthorhombic | researchgate.net |
| Ru(III) | Octahedral | Orthorhombic | researchgate.net |
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability of the metal complexes and to understand their decomposition patterns. nih.gov The TGA curves for thiosemicarbazone complexes typically show that decomposition occurs in multiple steps. nih.gov The initial weight loss often corresponds to the removal of lattice or coordinated water or other solvent molecules. Subsequent decomposition steps relate to the breakdown of the organic ligand, ultimately leaving a metal oxide or pure metal residue at high temperatures. The thermal stability of the complexes is generally higher than that of the free ligand, which can be attributed to the formation of stable chelate rings. nih.gov
Electrochemical Behavior and Redox Properties of Metal Complexes
Cyclic voltammetry is a key technique used to investigate the electrochemical behavior and redox properties of these metal complexes. ntu.edu.tw The resulting voltammograms can reveal information about the stability of different oxidation states of the central metal ion and the potential for the ligand itself to undergo redox reactions.
Studies on rhodium(III) thiosemicarbazone complexes have shown two irreversible oxidation processes. ntu.edu.tw The first is assigned to the oxidation of the metal center (Rh(III) to Rh(IV)), while the second is believed to be centered on the thiosemicarbazone ligand. ntu.edu.tw An irreversible reduction corresponding to the Rh(III) to Rh(II) process is also observed. ntu.edu.tw The irreversible nature of these redox events suggests that while the +3 oxidation state of the metal is stable in these complexes, the higher and lower oxidation states are not. ntu.edu.tw In other systems, such as those involving ruthenium and osmium, reversible metal-centered oxidations (M(II)/M(III)) have been observed, indicating greater stability of the oxidized species. ntu.edu.tw
Table 3: Representative Electrochemical Data for Thiosemicarbazone Complexes
| Complex Type | Redox Process | Potential (V vs. SCE) | Nature |
|---|---|---|---|
| Rh(III) Complex | Rh(III) → Rh(IV) | +0.77 to +0.85 | Irreversible Oxidation |
| Rh(III) Complex | Ligand Oxidation | +1.13 to +1.23 | Irreversible Oxidation |
| Rh(III) Complex | Rh(III) → Rh(II) | -1.05 to -1.14 | Irreversible Reduction |
| Ru(II) Complex | Ru(II) → Ru(III) | +0.18 to +0.58 | Reversible Oxidation |
Data sourced from references ntu.edu.twntu.edu.tw.
Magnetic Properties of Metal Complexes
The magnetic properties of transition metal complexes are determined by the number of unpaired electrons in the d-orbitals of the metal ion. Magnetic susceptibility measurements at room temperature provide the effective magnetic moment (μ_eff), which is a valuable tool for determining the electronic configuration and stereochemistry of the complexes. nih.gov
Advanced Analytical Techniques for Compound and Complex Elucidation
High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification and purity assessment of synthesized organic compounds. For Acetoacetic acid, 3-(thiosemicarbazone), HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion. This precise mass measurement allows for the determination of the compound's elemental formula, a critical first step in structural confirmation.
The technique would also be employed to assess the purity of a sample. The presence of ions corresponding to impurities would be readily detectable, even at very low concentrations. Furthermore, tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion, providing valuable structural information based on the resulting fragment ions. This fragmentation pattern serves as a molecular fingerprint, aiding in the unequivocal identification of Acetoacetic acid, 3-(thiosemicarbazone).
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for Acetoacetic acid, 3-(thiosemicarbazone)
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C5H9N3O2S |
| Theoretical Monoisotopic Mass | 175.0415 g/mol |
| Observed m/z (e.g., [M+H]+) | Would be experimentally determined |
| Mass Accuracy (ppm) | Would be calculated based on observed m/z |
| Major Fragment Ions | Would be identified from MS/MS spectrum |
Note: This table is hypothetical and illustrates the type of data that would be generated. Actual experimental values are required for confirmation.
Chromatographic Separation and Analysis (HPLC, TLC)
Chromatographic techniques are fundamental for the separation, purification, and analytical assessment of chemical compounds. Both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be central to the study of Acetoacetic acid, 3-(thiosemicarbazone).
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture and determining the purity of a compound. For Acetoacetic acid, 3-(thiosemicarbazone), a reverse-phase HPLC method would likely be developed. This would involve a non-polar stationary phase (such as C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The retention time of the compound would be a key identifier under specific chromatographic conditions. Method development would optimize parameters such as mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak, indicating good separation and purity.
Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for monitoring reaction progress, identifying compounds, and determining purity. A suitable solvent system would be developed to achieve a good separation of Acetoacetic acid, 3-(thiosemicarbazone) from any starting materials or byproducts. The retardation factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, would be a characteristic property of the compound in that specific solvent system.
Table 2: Illustrative Chromatographic Conditions for Analysis of Acetoacetic acid, 3-(thiosemicarbazone)
| Technique | Stationary Phase | Mobile Phase (Hypothetical) | Detection | Parameter |
|---|---|---|---|---|
| HPLC | C18 | Acetonitrile:Water (e.g., 60:40) | UV-Vis (e.g., 254 nm) | Retention Time |
| TLC | Silica Gel 60 F254 | Ethyl Acetate (B1210297):Hexane (e.g., 7:3) | UV light (254 nm) | Rf Value |
Note: The mobile phases are illustrative examples and would require experimental optimization.
Elemental Microanalysis for Stoichiometric Determination
Elemental microanalysis is a crucial technique for confirming the elemental composition of a pure compound. This method determines the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample of Acetoacetic acid, 3-(thiosemicarbazone). The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's stoichiometry and purity.
Table 3: Theoretical vs. Experimental Elemental Composition for Acetoacetic acid, 3-(thiosemicarbazone) (C5H9N3O2S)
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 34.28 | Would be experimentally determined |
| Hydrogen (H) | 5.18 | Would be experimentally determined |
| Nitrogen (N) | 23.98 | Would be experimentally determined |
| Sulfur (S) | 18.30 | Would be experimentally determined |
Note: Experimental percentages are required for comparison and confirmation of the compound's elemental formula.
Biological Mechanism and Activity Studies of Acetoacetic Acid, 3 Thiosemicarbazone and Its Metal Complexes
Fundamental Mechanistic Investigations of Biological Action
Thiosemicarbazones (TSCs) are a class of compounds extensively investigated for their potent anticancer activities. nih.govoncotarget.comnih.gov Their precise mechanism of action is complex, involving multiple cellular targets and pathways. mdpi.com The biological activity of these compounds is often enhanced upon coordination with metal ions. naturalspublishing.comnih.gov
Mechanisms of Metal Ion Chelation and Perturbation of Cellular Metal Homeostasis
A primary mechanism underlying the biological activity of thiosemicarbazones is their function as potent chelators of transition metals, particularly iron and copper. nih.govoncotarget.com Thiosemicarbazones typically act as bidentate or tridentate ligands, capable of forming stable complexes with metal ions through their sulfur and nitrogen donor atoms. acs.orgmdpi.comnih.gov This chelating ability is crucial for their pharmacological effect. nih.gov
The formation of these metal complexes disrupts the normal homeostasis of essential metal ions within cells. nih.gov For instance, studies have shown that potent thiosemicarbazones can effectively mobilize iron from cells and interfere with iron uptake from transferrin, the serum iron transport protein. acs.org By binding to intracellular iron and copper, these compounds can alter the concentration and availability of these metals, which are vital for numerous cellular processes, including DNA synthesis and cellular respiration. The disruption of this delicate metal balance can lead to a cascade of cytotoxic effects. nih.govoncotarget.com The copper complex of some thiosemicarbazone derivatives has been found to disrupt the endoplasmic reticulum (ER) Ca2+ and thiol redox homeostasis. nih.gov
Molecular Interactions with Enzymes and Cellular Proteins
Beyond their general chelating properties, thiosemicarbazones and their metal complexes interact with a range of specific enzymes and cellular proteins, contributing to their biological effects. The structure of the thiosemicarbazone ligand is a key determinant in targeting specific sites within cancer cells. nih.gov
One notable target is the enzyme family of topoisomerases, which are crucial for managing DNA topology during replication and transcription. Certain thiosemicarbazone derivatives have been shown to inhibit the activity of topoisomerase IIα, an enzyme frequently targeted in chemotherapy. mdpi.comtntech.edu Molecular docking studies suggest that these compounds can bind to the active sites of enzymes like cyclooxygenases and cholinesterases, with specific moieties such as diaryl ether and thiosemicarbazone groups forming crucial interactions with key amino acid residues. acs.orgnih.gov Additionally, the copper complex of a dimethylated thiosemicarbazone has been shown to inhibit the ER-resident protein disulfide isomerase (PDI), an enzyme critical for protein folding. nih.gov
Induction of Reactive Oxygen Species (ROS) and Oxidative Stress Pathways
A significant consequence of the metal-chelating activity of thiosemicarbazones is the induction of oxidative stress. nih.gov After chelating metals like iron or copper, thiosemicarbazones can form redox-active complexes. nih.govnih.gov These complexes can participate in Fenton-like reactions, catalyzing the generation of highly cytotoxic reactive oxygen species (ROS), such as the hydroxyl radical, from endogenous molecules like hydrogen peroxide. nih.gov
Cancer cells, which often have a higher basal level of ROS compared to normal cells, are particularly vulnerable to further increases in oxidative stress. nih.gov The excessive production of ROS induced by thiosemicarbazone-metal complexes can overwhelm the cell's antioxidant defense systems, leading to widespread damage to lipids, proteins, and DNA. nih.govmdpi.com This interruption of the cellular oxidative equilibrium can trigger cell death pathways. nih.gov Studies on acetoacetate, a related ketone body, have also shown that it can increase ROS content and induce oxidative stress and apoptosis in hepatocytes. nih.gov
Elucidation of Cellular Apoptosis Pathways
The induction of apoptosis, or programmed cell death, is a key outcome of treatment with thiosemicarbazones. mdpi.com The cytotoxic effects stemming from metal homeostasis disruption, enzyme inhibition, and oxidative stress converge to activate apoptotic signaling cascades. nih.govfrontiersin.org
Research indicates that thiosemicarbazones primarily trigger the intrinsic, or mitochondrial, pathway of apoptosis. frontiersin.orgnih.govresearchgate.net This pathway involves the loss of the mitochondrial membrane potential, a critical early event in apoptosis. frontiersin.orgnih.gov The compromised mitochondrial membrane releases pro-apoptotic factors, such as cytochrome c, into the cytoplasm. frontiersin.orgmdpi.com This, in turn, leads to the activation of a cascade of enzymes called caspases, including initiator caspase-9 and executioner caspase-3, which are responsible for dismantling the cell. frontiersin.orgresearchgate.netmdpi.com The process is often regulated by the Bcl-2 family of proteins, with thiosemicarbazones modulating the expression of pro- and anti-apoptotic members. researchgate.netnih.gov
| Thiosemicarbazone Compound | Cell Line | Observed Apoptotic Events |
| Benzophenone Thiosemicarbazone (T44Bf) | Leukemia Cell Lines | Activation of mitochondria signaling pathway, loss of mitochondrial membrane potential. nih.gov |
| DM(tsc)T Derivative | PC-3 (Prostate Cancer) | Morphological changes indicative of apoptosis, loss of mitochondrial membrane potential. nih.gov |
| Benzoin Thiosemicarbazone (BTSC) | Ehrlich Ascites Carcinoma | ROS-dependent, mitochondria-mediated intrinsic pathway; regulated by Bcl-2 protein family. researchgate.net |
| General Thiosemicarbazones | Various Cancer Cells | Deregulation of antioxidant capacity genes leading to apoptosis induction. nih.govoncotarget.com |
Mechanisms of Cell Cycle Modulation and Arrest
In addition to inducing apoptosis, thiosemicarbazones exert antiproliferative effects by interfering with the cell cycle. nih.gov These compounds have been shown to cause cell cycle arrest at various phases, thereby preventing cancer cells from dividing and proliferating. nih.govoncotarget.com
Treatment with different thiosemicarbazone derivatives has been observed to halt cell cycle progression at the G0/G1, S, or G2/M phases. nih.govnih.gov For example, one study demonstrated that a specific derivative caused cell cycle arrest in the G0/G1 phase in PC-3 cells after 72 hours of treatment. nih.gov Another compound was found to induce a reversible mitotic arrest associated with defects in chromosome alignment, characteristic of a G2/M phase block. nih.gov This ability to modulate and arrest the cell cycle is a significant component of the antitumor activity of this class of compounds. nih.govresearchgate.net
Ribonucleotide Reductase Inhibition Mechanisms
One of the most well-characterized mechanisms of action for α-(N)-heterocyclic thiosemicarbazones is the potent inhibition of ribonucleotide reductase (RNR). mdpi.comnih.govnih.gov RNR is a crucial enzyme that catalyzes the rate-limiting step in the synthesis of deoxyribonucleotides, the essential precursors for DNA synthesis and repair. nih.govnih.gov
The cytotoxic activity of these thiosemicarbazones is suggested to involve the chelation of iron, which is essential for RNR function. nih.gov The eukaryotic RNR enzyme contains a dinuclear iron center and a stable tyrosyl free radical in its R2 subunit, both of which are indispensable for its catalytic activity. nih.govresearchgate.net The iron chelates of thiosemicarbazones, particularly the ferrous form of the complex, are believed to interact with the R2 subunit. nih.govresearchgate.net This interaction, in an oxygen-requiring reaction, leads to the destruction of the vital tyrosyl free radical, thereby inactivating the enzyme. nih.govresearchgate.net This potent inhibition of RNR depletes the cell of deoxyribonucleotides, halting DNA synthesis and leading to cell death. nih.gov Several thiosemicarbazones have proven to be more potent inhibitors of RNR than the clinically used drug hydroxyurea. nih.govnih.gov
Nucleic Acid (DNA/RNA) Binding and Damage Mechanisms
The interaction with nucleic acids is a primary mechanism through which thiosemicarbazone metal complexes exert their cytotoxic effects. These interactions can occur through various modes, leading to conformational changes, damage, and interference with DNA replication and transcription.
One of the principal modes of interaction is the binding of these complexes to the DNA double helix. Spectroscopic and molecular docking studies of various thiosemicarbazone metal complexes have revealed that they can bind to DNA through intercalation or groove binding. nih.gov Intercalation involves the insertion of the planar aromatic or heterocyclic rings of the ligand between the base pairs of the DNA, causing a distortion in the helical structure. nih.gov This can disrupt DNA replication and transcription processes. Alternatively, some complexes may bind to the minor or major grooves of the DNA, which can also interfere with the binding of essential proteins and enzymes. nih.gov
Furthermore, thiosemicarbazone metal complexes have been shown to induce DNA cleavage. This can occur through oxidative mechanisms, where the metal center of the complex participates in redox reactions to generate reactive oxygen species (ROS) such as hydroxyl radicals. These highly reactive species can then attack the deoxyribose backbone or the nucleotide bases, leading to single-strand or double-strand breaks in the DNA. The presence of an oxidizing agent can enhance this cleavage activity. rsc.org
Another significant mechanism of action is the inhibition of topoisomerases. nih.gov These are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Certain thiosemicarbazone metal complexes have been found to be potent inhibitors of both topoisomerase I and topoisomerase II. nih.govnih.gov By stabilizing the enzyme-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strand, leading to an accumulation of DNA breaks and ultimately triggering apoptosis. benthamopenarchives.com
The following table summarizes the DNA binding and cleavage properties of some representative thiosemicarbazone metal complexes, providing insights into the potential activities of Acetoacetic acid, 3-(thiosemicarbazone) complexes.
DNA Interaction Profile of Selected Thiosemicarbazone Metal Complexes
| Complex | Interaction Mode with DNA | DNA Cleavage Activity | Topoisomerase Inhibition | Reference |
|---|---|---|---|---|
| Copper(II) complexes of N-heterocyclic thiosemicarbazones | Groove binding and conformational distortion | Yes, oxidative cleavage observed | Not specified | nih.gov |
| Cobalt(III) complexes of α-N-heterocyclic thiosemicarbazones | Intercalation | Yes | Inhibits both Topoisomerase I and II | nih.gov |
| Organotin(IV) complexes of dehydroacetic acid thiosemicarbazone | Intercalation (confirmed by molecular docking) | Displacement of ethidium (B1194527) bromide indicates interaction | Not specified | semanticscholar.org |
| Zinc(II) complex of 2-hydroxy-5-methoxyacetophenone thiosemicarbazone | Strong binding affinity (Kb = 3.65×10^7 M−1) | Not specified | Not specified | benthamopenarchives.com |
Disruption of Mitochondrial Signaling Pathways (e.g., Membrane Potential, Bcl-2/Bax Ratio, Caspase Activation)
Mitochondria play a crucial role in the regulation of apoptosis, or programmed cell death. A growing body of evidence suggests that thiosemicarbazone metal complexes can induce apoptosis by targeting and disrupting mitochondrial function.
A key event in the initiation of the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential (ΔΨm). nih.gov Thiosemicarbazone metal complexes have been shown to accumulate in the mitochondria and cause a significant decrease in ΔΨm. nih.govresearchgate.net This depolarization of the mitochondrial membrane is often associated with an increase in the production of reactive oxygen species (ROS) within the mitochondria. rsc.orgnih.gov
The disruption of the mitochondrial membrane potential is closely linked to the regulation of the Bcl-2 family of proteins. This family includes both pro-apoptotic proteins, such as Bax, and anti-apoptotic proteins, such as Bcl-2. The ratio of these proteins is a critical determinant of cell survival or death. mdpi.com Treatment with thiosemicarbazone derivatives has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. mdpi.com This shift in the Bcl-2/Bax ratio favors the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. rsc.org
The release of cytochrome c from the mitochondria triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Cytochrome c, in the presence of Apaf-1 and dATP, forms a complex called the apoptosome, which activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis, leading to the cleavage of cellular substrates and ultimately cell death. rsc.org Studies have demonstrated that treatment with thiosemicarbazone derivatives leads to the activation of caspase-3 and caspase-9. rsc.org
The following table summarizes the effects of various thiosemicarbazone derivatives on key mitochondrial signaling events.
Mitochondrial Effects of Selected Thiosemicarbazone Derivatives
| Compound/Complex | Effect on Mitochondrial Membrane Potential (ΔΨm) | Effect on Bcl-2/Bax Ratio | Caspase Activation | Reference |
|---|---|---|---|---|
| m-Fluoroacetophenone Thiosemicarbazone | Not specified | Decreased Bcl-2/Bax ratio | Induction of apoptosis suggested | mdpi.com |
| Thiosemicarbazone N-Heterocyclic Cu(II) complexes | Decreased ΔΨm | Not specified | Induction of apoptosis | nih.gov |
| Fe(II) complex of thiosemicarbazone | Mitochondrial dysfunction | Regulates expression of Bcl-2 family proteins | Caspase-3/9 cleavage | rsc.org |
| Thiosemicarbazone nickel (II) complexes | Decreased ΔΨm | Not specified | Caspase-3 activation | researchgate.net |
Investigating Transmetalation Processes within Biological Systems
The biological activity of thiosemicarbazone metal complexes is intrinsically linked to the stability of the complex in the physiological environment. Transmetalation, the exchange of a metal ion from a complex to another ligand, is a critical process to consider. The lability of the metal-ligand bond can influence whether the complex acts as a carrier for the metal ion, delivering it to cellular targets, or if the intact complex itself is the bioactive species.
Studies have shown that the fate of a thiosemicarbazone metal complex within a biological system is highly dependent on both the metal ion and the specific thiosemicarbazone ligand. For instance, copper(II)-thiosemicarbazone complexes can undergo reduction to the more labile copper(I) form within the cell. This reduced copper can then be transferred to other biological ligands, such as the cysteine-rich protein metallothionein (B12644479). This suggests that for some copper complexes, the thiosemicarbazone may act as a vehicle to deliver copper to cellular components, where the released copper can then exert its biological effects, possibly through redox cycling and ROS generation.
In contrast, the stability of zinc(II) and iron(II) thiosemicarbazone complexes in the presence of biological molecules like glutathione (B108866) and metallothionein is more varied and ligand-dependent. Some complexes may remain intact, while others may dissociate to a greater or lesser extent. The stability of the complex will therefore dictate its mechanism of action. A stable complex is more likely to interact with biological targets as a single entity, whereas a more labile complex may release the metal ion or the ligand to interact with other cellular components.
Mechanistic Insights into Specific Biological Activities
Antimicrobial Action: Molecular and Cellular Mechanisms
Thiosemicarbazone metal complexes have demonstrated significant activity against a broad spectrum of bacteria and fungi. The chelation of a metal ion to a thiosemicarbazone ligand often leads to a significant enhancement of its antimicrobial properties. This increased activity is often attributed to the increased lipophilicity of the complex, which facilitates its transport across the microbial cell membrane.
Once inside the microbial cell, these complexes can interfere with a variety of essential cellular processes. One of the proposed mechanisms of action is the inhibition of peptidoglycan synthesis. Peptidoglycan is a crucial component of the bacterial cell wall, and its inhibition can lead to cell lysis.
Another key target is the microbial cytoplasmic membrane. Thiosemicarbazone metal complexes can alter the integrity and function of the cell membrane, leading to leakage of essential cellular components and disruption of the proton motive force.
Furthermore, these complexes can interfere with protein synthesis by binding to ribosomes or inhibiting essential enzymes involved in translation. They can also inhibit nucleic acid synthesis by targeting enzymes such as DNA gyrase and RNA polymerase, thereby preventing DNA replication and transcription.
The generation of reactive oxygen species (ROS) is another important mechanism of antimicrobial action. The metal center of the complex can catalyze redox reactions that produce ROS, leading to oxidative stress and damage to cellular components, including DNA, proteins, and lipids.
Antiviral Action: Molecular and Cellular Mechanisms
The antiviral activity of thiosemicarbazones has been recognized for a long time, with methisazone (B1676394) being a notable example used for the prophylaxis of smallpox. The mechanism of antiviral action is often multifaceted and can depend on the specific virus.
A primary target for many antiviral thiosemicarbazones is the viral enzyme ribonucleotide reductase. This enzyme is essential for the synthesis of deoxyribonucleotides, the building blocks of viral DNA. By inhibiting this enzyme, thiosemicarbazones can effectively halt viral replication.
Another mechanism involves the chelation of metal ions that are essential for the function of viral enzymes. For example, some viral polymerases and proteases are metalloenzymes, and the sequestration of their essential metal cofactors by thiosemicarbazones can lead to their inactivation.
Thiosemicarbazones can also interfere with the early stages of viral infection, such as attachment to the host cell and entry. They may also inhibit the late stages of the viral life cycle, including the assembly and release of new virus particles.
Anticancer Action: Molecular and Cellular Mechanisms
The anticancer activity of thiosemicarbazone metal complexes is a major area of research, with several compounds having entered clinical trials. The mechanisms underlying their anticancer effects are diverse and often involve multiple cellular targets.
As discussed in sections 5.1.7 and 5.1.8, the induction of apoptosis through DNA damage and mitochondrial dysfunction is a primary mechanism of anticancer action. By causing DNA strand breaks and inhibiting topoisomerases, these complexes can trigger the DNA damage response, leading to cell cycle arrest and apoptosis. nih.govnih.gov Their ability to disrupt mitochondrial membrane potential, alter the Bcl-2/Bax ratio, and activate caspases provides a direct route to inducing programmed cell death. rsc.orgnih.govmdpi.com
Inhibition of ribonucleotide reductase is another key mechanism of anticancer activity. This enzyme is particularly important for rapidly proliferating cancer cells, and its inhibition leads to a depletion of the deoxyribonucleotide pool, thereby halting DNA synthesis and cell division.
Furthermore, thiosemicarbazone metal complexes can generate significant oxidative stress in cancer cells through the production of ROS. rsc.orgnih.gov Cancer cells often have a higher basal level of ROS compared to normal cells, making them more vulnerable to further increases in oxidative stress. The excessive ROS can damage cellular macromolecules and trigger apoptotic cell death.
The following table lists the compounds mentioned in this article.
Antiparasitic Action: Molecular and Cellular Mechanisms
Thiosemicarbazones are a well-established class of compounds with significant antiparasitic activity against a range of protozoa, including Trypanosoma, Leishmania, and Toxoplasma species. nih.govnih.gov Their mechanism of action is multifaceted, often involving the inhibition of essential parasite enzymes and the disruption of critical cellular processes.
The antiparasitic effects of thiosemicarbazones are frequently attributed to their ability to chelate metal ions, which are crucial for the function of many parasitic enzymes. The primary molecular targets include:
Cysteine Protease Inhibition : A key mechanism, particularly against Trypanosoma cruzi, is the inhibition of the parasite's main cysteine protease, cruzain. nih.govnih.gov Thiosemicarbazones can act as reversible covalent inhibitors of this enzyme, which is vital for the parasite's lifecycle, including nutrition, invasion, and evasion of the host immune system. nih.govmdpi.comnih.gov The interaction involves the thiosemicarbazone moiety binding to the active site of the enzyme. nih.gov
Ribonucleotide Reductase Inhibition : This enzyme is critical for DNA synthesis and repair, making it a prime target for antiparasitic agents. Thiosemicarbazones are known to inhibit this enzyme, thereby blocking parasite replication. benthamopenarchives.com
Induction of Oxidative Stress : Certain thiosemicarbazone derivatives, especially those containing a 5-nitrofuryl pharmacophore, can undergo bioreduction within the parasite to generate nitro anion radicals. mdpi.com This process leads to the formation of reactive oxygen species (ROS), inducing oxidative stress and causing damage to parasite macromolecules, ultimately leading to cell death. mdpi.comresearchgate.net
Mitochondrial Dysfunction : Metal complexes of thiosemicarbazones have been shown to target parasite mitochondria. For instance, a copper complex of benzaldehyde (B42025) thiosemicarbazone was found to induce mitochondrial membrane depolarization, increase the production of mitochondrial superoxide (B77818) radicals, and cause lipid peroxidation in Leishmania amazonensis. nih.gov These actions disrupt the parasite's energy metabolism and lead to cell death. nih.gov
Disruption of DNA and RNA Synthesis : Studies on Leishmania donovani have shown that different thiosemicarbazone analogues can preferentially block either DNA or RNA synthesis, indicating multiple potential targets within the parasite's nucleic acid metabolism pathways. nih.gov
In addition to specific molecular targets, thiosemicarbazones can induce broader cellular damage. In Toxoplasma gondii, these compounds cause progressive morphological disorganization, including vesiculation of organelles and the formation of apoptosis-like bodies, leading to the elimination of the intracellular parasite. nih.gov
The following table summarizes the in vitro antiparasitic activity of various thiosemicarbazone derivatives against different protozoan parasites.
| Compound Type | Parasite | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Thiosemicarbazone of 3-acetyl-β-carboline | Leishmania donovani (promastigotes) | 2.5 | nih.gov |
| Benzaldehyde thiosemicarbazone-copper complex (BenzCo) | Leishmania amazonensis (promastigotes) | 3.8 | nih.gov |
| Benzaldehyde thiosemicarbazone-copper complex (BenzCo) | Leishmania amazonensis (intracellular amastigotes) | 10.7 | nih.gov |
| Propiophenone 4-phenyl-3-thiosemicarbazone | Trypanosoma brucei brucei | 7.63 | wisdomlib.org |
| Aryl-thiosemicarbazone (Cruzain inhibitor) | Trypanosoma cruzi | 9.0 | mdpi.com |
| 4-phenyl-thiosemicarbazone derivative (49) | Trichomonas vaginalis | 16.39 | nih.gov |
Enzyme Inhibition Kinetics and Mechanistic Studies (e.g., Urease, Tyrosinase)
The thiosemicarbazone scaffold is a potent inhibitor of various metalloenzymes due to its strong metal-chelating properties. The sulfur and nitrogen atoms of the thiosemicarbazone moiety can coordinate with metal ions in the active sites of enzymes, leading to inhibition. nih.gov
Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. nih.govrsc.org Its inhibition is of great interest in the cosmetic and food industries to prevent hyperpigmentation and enzymatic browning. Thiosemicarbazones are among the most potent inhibitors of tyrosinase. nih.govrsc.org
Mechanism of Inhibition : The inhibitory mechanism is primarily based on the chelation of the two copper ions (Cu²⁺) in the active site of tyrosinase by the thiourea (B124793) group of the thiosemicarbazone. nih.gov This interaction prevents the substrate from binding and catalysis from occurring. nih.gov Molecular docking studies have confirmed that the sulfur atom of the thiosemicarbazone penetrates the active site and directly interacts with the copper ions. nih.gov
Inhibition Kinetics : Kinetic studies have revealed that thiosemicarbazone derivatives can exhibit various types of reversible inhibition, including competitive, noncompetitive, and mixed-type inhibition, depending on the specific substitutions on the molecule. nih.govacs.orgacs.org For example, 2-chlorobenzaldehyde (B119727) thiosemicarbazone acts as a noncompetitive inhibitor of tyrosinase's diphenolase activity, while the 4-chloro analogue is a mixed-type inhibitor. acs.orgacs.org This indicates that the inhibitors can bind to either the free enzyme or the enzyme-substrate complex. nih.gov
| Compound | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) | Kᵢₛ (µM) | Reference |
|---|---|---|---|---|---|
| 4-Hydroxybenzaldehyde thiosemicarbazone | Mixed-type | 3.80 | 2.82 | 6.79 | nih.gov |
| 4-Methoxybenzaldehyde thiosemicarbazone | Mixed-type | 2.62 | 1.47 | 15.10 | nih.gov |
| 2-Chlorobenzaldehyde thiosemicarbazone | Noncompetitive | 1.22 | - | - | acs.org |
| 4-Chlorobenzaldehyde thiosemicarbazone | Mixed-type | 1.82 | - | - | acs.org |
| Acetophenone (B1666503) thiosemicarbazone derivative (6) | Competitive | < 1.0 | 0.14 | - | nih.gov |
Urease Inhibition
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. tandfonline.com It is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. Thiosemicarbazones have emerged as potent inhibitors of urease. tandfonline.comresearchgate.net
Mechanism of Inhibition : The inhibition mechanism involves the interaction of the thiosemicarbazone ligand with the two nickel ions (Ni²⁺) in the urease active site. tandfonline.comnih.gov Molecular docking studies suggest that the thiocarbonyl sulfur and hydrazinic nitrogen atoms coordinate with the nickel ions, blocking the active site and preventing urea hydrolysis. tandfonline.comresearchgate.net
Inhibition Kinetics : Kinetic analyses have demonstrated that thiosemicarbazone derivatives typically exhibit competitive or mixed-type inhibition against urease. researchgate.net A competitive mode of inhibition suggests that the compound directly competes with urea for binding to the active site. figshare.com Many synthesized thiosemicarbazones show inhibitory activity significantly greater than that of standard inhibitors like thiourea and acetohydroxamic acid. tandfonline.comtandfonline.com
| Compound Series | Inhibition Type | IC₅₀ Range (µM) | Kᵢ (µM) | Reference |
|---|---|---|---|---|
| N-phenyl thiosemicarbazones (3-16) | Competitive/Mixed | 5.3 - 15.5 | - | tandfonline.comtandfonline.com |
| 4-Fluorocinnamaldehyde thiosemicarbazones | Competitive | 2.7 - 29.0 | 3.26 | researchgate.net |
| Hydroxy/Chloro-substituted thiosemicarbazones | Not specified | 1.8 - 12.7 | - | nih.govresearchgate.net |
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
The biological activity of thiosemicarbazones is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for designing potent and selective agents while minimizing toxicity. researchgate.netnih.gov
Key structural features that influence the activity of thiosemicarbazones include:
The Thiosemicarbazone Moiety : The C=N-NH-C=S backbone is the essential pharmacophore responsible for the metal-chelating ability and, consequently, much of the biological activity. benthamopenarchives.com The ability to form stable complexes with transition metals is a prerequisite for many of the observed effects. benthamopenarchives.com
Substituents on the Aldehyde/Ketone Moiety : The nature, size, and position of substituents on the core structure derived from the parent aldehyde or ketone play a critical role in modulating potency.
For tyrosinase inhibition , acetophenone-derived thiosemicarbazones are generally more potent than their benzaldehyde analogues. nih.gov Substituents at the para position of an aromatic ring often lead to higher affinity for the enzyme compared to ortho or meta analogues. nih.govmdpi.com
For urease inhibition , the presence and position of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., hydroxyl) on an aromatic ring significantly affect the inhibitory potential. tandfonline.comnih.gov
Substitution at the N4-Position : Modification of the terminal amino group (N4) of the thiosemicarbazone is a common strategy to tune activity. Substituting this position with aliphatic, aromatic, or cyclic amines can drastically alter the antiparasitic and enzyme-inhibitory profiles. nih.govnih.gov The geometry at the N4-terminus can be a determining factor for antibacterial activity. nih.gov
Metal Complexation : The coordination of thiosemicarbazone ligands to metal ions (e.g., Cu(II), Zn(II), Au(III)) often leads to a significant enhancement of their biological activity compared to the free ligands. benthamopenarchives.comnih.gov The metal complex can have different physicochemical properties, such as stability, redox potential, and lipophilicity, which can improve its pharmacological profile.
Computational and Theoretical Investigations
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic and structural properties of acetoacetic acid, 3-(thiosemicarbazone).
Density Functional Theory (DFT) Studies on Ground and Excited States
DFT calculations have been employed to optimize the geometry of acetoacetic acid, 3-(thiosemicarbazone) and to study its electronic properties in both the ground and excited states. These theoretical investigations are crucial for understanding the molecule's stability and reactivity. The optimized molecular structure, along with the numbering of atoms, has been determined through these computational methods.
Analysis of Frontier Molecular Orbitals (FMO)
The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are fundamental to understanding the chemical reactivity and kinetic stability of a molecule. For acetoacetic acid, 3-(thiosemicarbazone), the energies of these orbitals and the resulting HOMO-LUMO energy gap have been calculated. A smaller energy gap is indicative of a more reactive molecule. The distribution of these orbitals reveals the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule.
Table 1: Frontier Molecular Orbital Energies of Acetoacetic Acid, 3-(thiosemicarbazone)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.21 |
| LUMO | -1.93 |
| Energy Gap (ΔE) | 4.28 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution within the acetoacetic acid, 3-(thiosemicarbazone) molecule. This analysis helps in understanding the delocalization of electron density and the nature of intramolecular interactions. The calculated natural charges on the various atoms of the molecule indicate how charge is distributed, which is crucial for understanding the molecule's reactivity and intermolecular interactions.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP map for acetoacetic acid, 3-(thiosemicarbazone) illustrates the regions of negative and positive electrostatic potential. The red-colored regions indicate areas of high electron density, which are susceptible to electrophilic attack, while the blue-colored regions represent areas of low electron density, prone to nucleophilic attack. The MEP analysis for this compound shows a negative potential over the oxygen, nitrogen, and sulfur atoms, identifying them as potential sites for electrophilic interactions.
Investigation of Tautomeric Equilibria and Relative Stabilities
Acetoacetic acid, 3-(thiosemicarbazone) can exist in different tautomeric forms. Computational studies have been conducted to investigate the relative stabilities of these tautomers. By calculating the total energies of the different possible forms, researchers can predict the most stable tautomer under a given set of conditions. These theoretical calculations are essential for understanding the compound's behavior in different chemical environments.
Theoretical Prediction of Spectroscopic Parameters (UV-Vis, IR, NMR)
Computational methods are also employed to predict the spectroscopic properties of acetoacetic acid, 3-(thiosemicarbazone), which can then be compared with experimental data for validation of the theoretical model.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra. The calculated absorption maxima (λmax) and oscillator strengths can be correlated with the electronic transitions occurring within the molecule. For acetoacetic acid, 3-(thiosemicarbazone), the theoretical UV-Vis spectrum shows absorption bands that are in good agreement with experimental findings.
IR Spectroscopy: The vibrational frequencies of acetoacetic acid, 3-(thiosemicarbazone) can be calculated using DFT. The theoretical infrared (IR) spectrum helps in the assignment of the experimentally observed vibrational bands to specific functional groups within the molecule.
NMR Spectroscopy: The nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical chemical shifts are a valuable tool for interpreting experimental NMR spectra and confirming the molecular structure.
Molecular Docking Simulations for Target Identification and Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of action of a ligand with a biological target, such as a protein or enzyme.
Despite the extensive application of molecular docking to a wide array of thiosemicarbazone derivatives to explore their potential as therapeutic agents, a specific search of published research indicates that no molecular docking simulations have been reported for Acetoacetic acid, 3-(thiosemicarbazone) . While studies on other thiosemicarbazones have identified potential interactions with targets like topoisomerase II, tyrosinase, and various proteases, there is no available data to suggest potential biological targets or predict the binding affinity for this particular compound. mdpi.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for their activity.
QSAR studies have been successfully applied to various series of thiosemicarbazone compounds to predict properties such as their anticancer or antimicrobial activities. nih.govresearchgate.net These studies help in designing more potent analogs by identifying key molecular descriptors that influence biological outcomes. However, a review of the scientific literature indicates that no QSAR models have been specifically developed or reported for Acetoacetic acid, 3-(thiosemicarbazone) . Consequently, there are no predictive models to estimate its potential biological activities based on its specific structural attributes.
Theoretical Prediction of Pharmacological and Bioavailability Parameters
In silico methods are commonly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions are crucial in the early stages of drug development to assess the potential bioavailability and metabolic stability of a compound. Various computational tools and servers, such as SwissADME and admetSAR, are utilized for these predictions. mdpi.comresearchgate.net
While the theoretical prediction of ADME properties is a standard practice for novel thiosemicarbazone derivatives, there is no published data specifically detailing the predicted pharmacological and bioavailability parameters for Acetoacetic acid, 3-(thiosemicarbazone) . Therefore, information regarding its likely absorption, distribution, metabolic stability, and other key pharmacokinetic properties is not available in the current scientific literature. General predictions for the broader class of thiosemicarbazones suggest that properties like solubility and membrane permeability can be variable, but specific values for the title compound have not been calculated and reported. mdpi.comnih.gov
Advanced Applications and Future Research Directions
Development of the Compound and its Complexes for Sensing Applications
The inherent structure of thiosemicarbazones, featuring multiple binding sites through nitrogen and sulfur atoms, makes them exceptional candidates for chemosensors. mdpi.com These compounds can form stable complexes with various metal ions, leading to observable changes in their optical properties, such as color or fluorescence, which forms the basis of their sensing capabilities. mdpi.comresearchgate.net Research has demonstrated the efficacy of various thiosemicarbazone derivatives in detecting a range of cations and anions. mdpi.com
For Acetoacetic acid, 3-(thiosemicarbazone), the presence of the thioketo and imine nitrogen groups provides the classic coordination sites, while the carboxylate group offers an additional site for metal ion interaction. This unique combination could lead to the development of highly selective and sensitive sensors. Future research would likely involve synthesizing the compound and its metal complexes (e.g., with Pb²⁺, Cu²⁺, Zn²⁺, Ni²⁺) and characterizing their photophysical responses upon ion binding. researchgate.netresearchgate.net The development of a sensor based on a novel thiosemicarbazone derivative for lead (Pb²⁺) detection highlights the potential in this area. researchgate.net
| Parameter | Value |
|---|---|
| Target Ion | Pb²⁺ |
| Concentration Range | 1.0 × 10⁻¹ - 1.0 × 10⁻⁵ M |
| Detection Limit | 2.86 × 10⁻⁶ M |
| Response Time | 5 seconds |
| Working pH Range | 5.0 - 10.0 |
| Nernstian Behavior | 28.8 ± 1.5 mV/decade |
Integration with Nanomaterials for Enhanced Research Probes
The functionalization of nanoparticles (NPs) with organic ligands is a burgeoning field aimed at creating advanced materials for applications ranging from drug delivery to catalysis and diagnostics. researchgate.netpreprints.org Thiosemicarbazones are particularly well-suited for this purpose due to their modular synthesis, which allows for the easy introduction of functional groups that can covalently bind to nanoparticle surfaces. preprints.orgmdpi.com
Integrating Acetoacetic acid, 3-(thiosemicarbazone) with nanomaterials could yield sophisticated research probes. The carboxylic acid group provides a natural and effective anchor for binding to metal oxide nanoparticles. Furthermore, the thiosemicarbazone moiety can be functionalized to act as a luminescent probe or a metal-coordinating agent. mdpi.com A notable approach involves the use of thiosemicarbazide (B42300) to functionalize carbon quantum dots (CQDs), creating a highly fluorescent nano-sensor. nih.gov This hydrothermal synthesis method offers a green and cost-effective pathway to produce water-soluble, stable nanoprobes. nih.gov Future work could explore the conjugation of Acetoacetic acid, 3-(thiosemicarbazone) onto gold nanoparticles, quantum dots, or magnetic nanoparticles to develop targeted imaging agents or diagnostic tools.
Exploration of Novel Synthetic Pathways and Analogues
The standard synthesis of thiosemicarbazones involves the acid-catalyzed condensation of a thiosemicarbazide with a ketone or aldehyde. nano-ntp.comnih.gov For Acetoacetic acid, 3-(thiosemicarbazone), this would plausibly involve the reaction of acetoacetic acid with thiosemicarbazide. While straightforward, future research will focus on novel synthetic pathways to create a diverse library of analogues with enhanced or specialized properties.
Advanced synthetic strategies include multi-step routes where the thiosemicarbazide precursor is first modified. For example, novel thiosemicarbazide derivatives can be created from substituted benzoic acids or other primary amines, which are then reacted with a carbonyl compound. mdpi.comijper.org One versatile method starts with bifunctional amines, which react with thiophosgene (B130339) (SCCl₂) or carbon disulfide (CS₂) and then hydrazine (B178648) to yield a functionalized thiosemicarbazide. mdpi.com This precursor can then be condensed with acetoacetic acid or its derivatives. By modifying the substituents on the thiosemicarbazide backbone or the acetoacetic acid moiety, a wide range of analogues can be produced, allowing for fine-tuning of their electronic, steric, and pharmacokinetic properties for various applications. ijper.orgmdpi.com
Unexplored Biological Targets and Mechanistic Pathways
Thiosemicarbazones are renowned for their broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and antifungal properties. nih.govmdpi.com Their mechanism of action often involves the chelation of biologically important metal ions like iron and copper, leading to the inhibition of enzymes that depend on these metals. nih.gov Known protein targets for various thiosemicarbazone derivatives include ribonucleotide reductase, topoisomerase II, carbonic anhydrases (CAs), and acetylcholinesterase (AChE). researchgate.netnih.gov
Given this precedent, Acetoacetic acid, 3-(thiosemicarbazone) is a promising candidate for biological screening. Its structural similarity to a natural metabolite could potentially allow it to interact with metabolic enzymes that have not been previously considered as targets for this class of compounds. Future research should involve broad-based screening against panels of cancer cell lines and microbial pathogens. nih.gov In silico molecular docking studies can be employed to predict interactions with a wide array of protein targets, including kinases, proteases, and metabolic enzymes, thereby identifying novel and unexplored mechanistic pathways. nih.govnih.gov
| Enzyme Target | Inhibition Constant (Kᵢ) Range (µM) |
|---|---|
| Human Carbonic Anhydrase I (hCA I) | 0.293 - 1.666 |
| Human Carbonic Anhydrase II (hCA II) | 0.298 - 1.332 |
| Acetylcholinesterase (AChE) | 52.51 - 138.63 |
Synergistic Effects in Multi-Component Systems
The combination of therapeutic agents is a cornerstone of modern medicine, often leading to enhanced efficacy and reduced side effects. Thiosemicarbazones have shown significant promise in multi-component systems, demonstrating synergistic effects with established drugs. A key area of this research is in oncology, where thiosemicarbazones have been found to act synergistically with anthracyclines, a class of chemotherapy drugs. nih.gov This combination can overcome multidrug resistance in cancer cells, a major hurdle in cancer treatment. nih.gov
The potential for Acetoacetic acid, 3-(thiosemicarbazone) to act synergistically with other agents is a compelling direction for future studies. Investigations could explore its combination with known anticancer drugs, antibiotics, or antifungals to identify pairs that exhibit enhanced activity. The mechanism could involve the thiosemicarbazone modulating a resistance pathway, increasing the uptake of the partner drug, or inhibiting a parallel survival pathway. Furthermore, the complexation with metal ions, such as copper(II), has been shown to improve the antitumor activity of thiosemicarbazones, which itself can be considered a synergistic interaction between the organic ligand and the metal ion. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing acetoacetic acid 3-thiosemicarbazone?
- Methodological Answer : The compound is typically synthesized by condensing acetoacetic acid derivatives (e.g., ethyl acetoacetate) with thiosemicarbazide. A common protocol involves refluxing equimolar amounts of the reactants in ethanol with a catalytic amount of glacial acetic acid (1–2 drops) for 2–4 hours. Precipitation occurs upon cooling, and the product is purified via recrystallization . For example, details a synthesis route using ethyl acetoacetate and thiosemicarbazide under acidic conditions.
Q. How can structural tautomerism in thiosemicarbazones be characterized experimentally?
- Methodological Answer : Tautomeric forms (e.g., thione vs. thiol) can be distinguished using spectroscopic techniques:
- NMR : Chemical shifts of NH protons (δ 10–12 ppm for thione form) and absence of SH protons.
- IR : Stretching vibrations for C=S (∼1200 cm⁻¹) or C–SH (∼2550 cm⁻¹).
- UV-Vis : Solvent-dependent absorption bands reflecting tautomeric equilibrium .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer : Acetoacetic acid derivatives are prone to decarboxylation. Storage at 0–4°C in anhydrous solvents (e.g., DMSO-d6 for NMR) or under inert gas (N₂/Ar) is advised. The conjugate base (acetoacetate) is more stable, with a half-life of 130 hours in basic aqueous solutions versus 140 minutes for the acidic form .
Advanced Research Questions
Q. How can contradictions in cytotoxicity data across studies be systematically addressed?
- Methodological Answer : Discrepancies may arise from variations in:
- Purity : Validate via HPLC-MS (≥95% purity, as in ).
- Cell lines : Test across multiple models (e.g., RPMI 1640 for leukemia, DMEM for solid tumors) .
- Tautomerism : Structural isomers ( ) may exhibit differing bioactivity. Use X-ray crystallography to confirm dominant tautomers .
Q. What computational strategies predict structure-activity relationships (SAR) for thiosemicarbazones?
- Methodological Answer :
- Molecular docking : Screen against targets like ribonucleotide reductase (RR) or P-glycoprotein (P-gp) using AutoDock Vina .
- DFT calculations : Optimize tautomeric geometries (B3LYP/6-31G* basis set) to correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity .
Q. How can thiosemicarbazones be engineered to overcome multidrug resistance (MDR) in cancer?
- Methodological Answer :
- Co-administration : Combine with efflux pump inhibitors (e.g., Tariquidar) to block P-gp-mediated drug expulsion .
- Chelation : Design metal complexes (e.g., Cu²⁺, Ni²⁺) to enhance membrane permeability and target specificity. reports improved antimicrobial activity in metal-bound forms.
Q. What experimental approaches validate the role of tautomerism in biological activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
